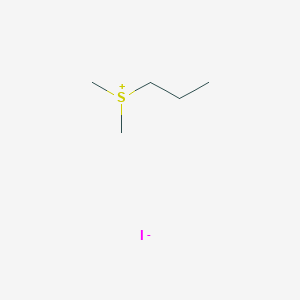
Dimethyl(propyl)sulfanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(propyl)sulfanium iodide is an organosulfur compound belonging to the class of sulfonium salts. These compounds are characterized by a positively charged sulfur atom bonded to three organic substituents. In this case, the sulfur atom is bonded to two methyl groups and one propyl group, with iodide serving as the counterion. Sulfonium salts are known for their diverse reactivity and applications in organic synthesis, particularly in the formation of sulfur ylides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(propyl)sulfanium iodide can be synthesized through the alkylation of thioethers with alkyl halides. A common method involves the reaction of dimethyl sulfide with propyl iodide:
(CH3)2S+C3H7I→(CH3)2S+C3H7I−
This reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the iodide ion acts as the leaving group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(propyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, forming sulfur ylides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Strong bases like sodium hydride (NaH) are employed to generate sulfur ylides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Thioethers: Formed through reduction.
Sulfur Ylides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl(propyl)sulfanium iodide has several applications in scientific research:
Biology: Sulfonium salts are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the therapeutic potential of sulfonium compounds in drug development.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of dimethyl(propyl)sulfanium iodide primarily involves the formation of sulfur ylides. These ylides act as nucleophiles, attacking electrophilic centers in various substrates. The reaction typically proceeds through the following steps:
Deprotonation: A strong base deprotonates the sulfonium salt, generating the ylide.
Nucleophilic Attack: The ylide attacks an electrophilic carbon, forming a zwitterionic intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, such as an epoxide or cyclopropane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsulfonium iodide: Similar structure but with three methyl groups instead of two methyl and one propyl group.
Dimethylsulfonium methylide: A related ylide-forming compound used in similar synthetic applications.
Uniqueness
Dimethyl(propyl)sulfanium iodide is unique due to its specific substituent pattern, which can influence its reactivity and the types of products formed in chemical reactions. The presence of a propyl group can introduce steric and electronic effects that differentiate it from other sulfonium salts.
Eigenschaften
CAS-Nummer |
52238-40-1 |
|---|---|
Molekularformel |
C5H13IS |
Molekulargewicht |
232.13 g/mol |
IUPAC-Name |
dimethyl(propyl)sulfanium;iodide |
InChI |
InChI=1S/C5H13S.HI/c1-4-5-6(2)3;/h4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NUSXMKGPZWJZSY-UHFFFAOYSA-M |
Kanonische SMILES |
CCC[S+](C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



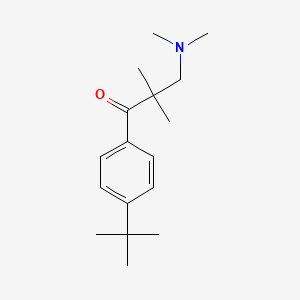
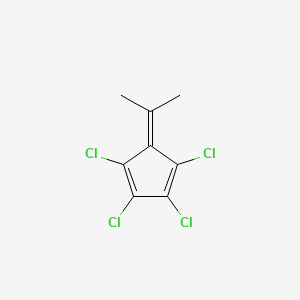
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
methanone](/img/structure/B14647249.png)
![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)

![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
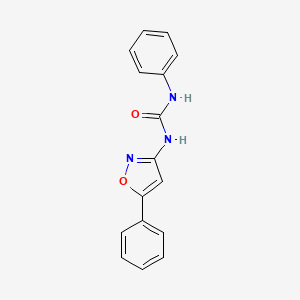
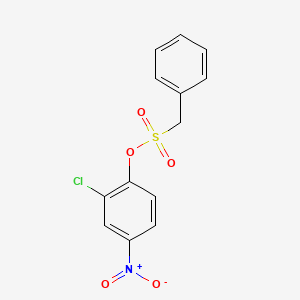
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
